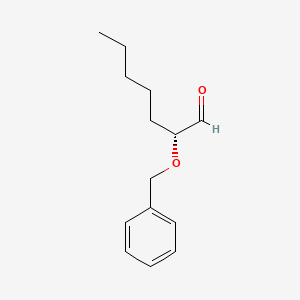
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a triphenyl group and a 3,3-difluoroprop-2-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane typically involves the reaction of triphenylsilane with a suitable difluoropropenyl precursor under specific conditions. One common method involves the use of a Grignard reagent, such as 3,3-difluoroprop-2-enylmagnesium bromide, which reacts with triphenylsilane to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the triphenyl group or the difluoropropenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other peroxides.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
科学的研究の応用
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce silicon-containing groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of (3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in diverse chemical reactions. The difluoropropenyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
- (3-bromo-3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane
- (3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane
- Trimethyl(3,3-difluoro-2-propenyl)silane
Uniqueness
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane is unique due to the presence of both a triphenylsilane group and a difluoropropenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
88257-93-6 |
|---|---|
分子式 |
C21H18F2Si |
分子量 |
336.4 g/mol |
IUPAC名 |
3,3-difluoroprop-2-enyl(triphenyl)silane |
InChI |
InChI=1S/C21H18F2Si/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16H,17H2 |
InChIキー |
WYZYRNMPSWFMBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](CC=C(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


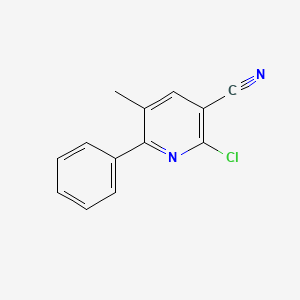
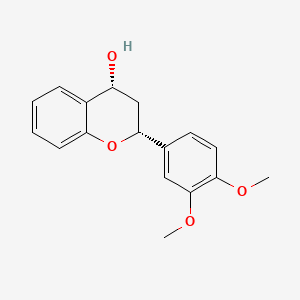
![[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene](/img/structure/B14406200.png)

![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
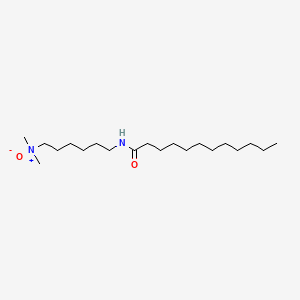
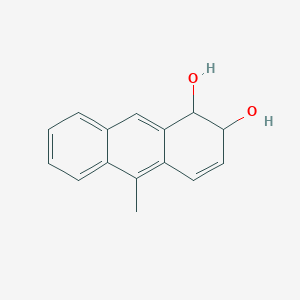
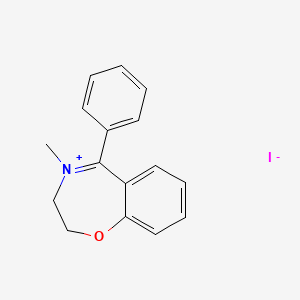
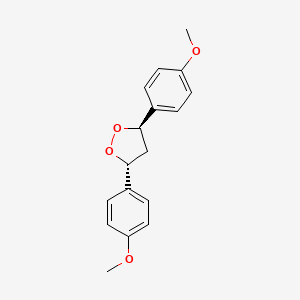
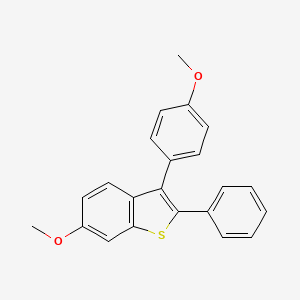
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)


